
(R)-Binapine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Binapine is a chiral compound known for its applications in asymmetric synthesis. It is a derivative of binaphthyl, which is a class of compounds widely used in organic chemistry due to their ability to induce chirality in various chemical reactions. The ®-enantiomer of binapine is particularly significant in the field of catalysis and pharmaceutical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Binapine typically involves the resolution of racemic binapine or the asymmetric synthesis using chiral catalysts. One common method is the use of chiral ligands in the presence of transition metals to induce chirality during the synthesis process. The reaction conditions often include controlled temperatures and specific solvents to ensure high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-Binapine may involve large-scale resolution techniques or continuous flow synthesis to achieve high yields and purity. The use of automated systems and advanced purification methods such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-Binapine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert ®-Binapine to its corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the binapine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized binapine compounds.
Wissenschaftliche Forschungsanwendungen
®-Binapine has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Studies have explored its potential as a chiral selector in chromatographic techniques for the separation of enantiomers.
Medicine: Research is ongoing into its use in the synthesis of chiral drugs and as a potential therapeutic agent.
Industry: ®-Binapine is employed in the production of fine chemicals and pharmaceuticals, where its chiral properties are highly valued.
Wirkmechanismus
The mechanism of action of ®-Binapine in asymmetric catalysis involves its ability to coordinate with transition metals, forming chiral complexes that can induce enantioselectivity in various chemical reactions. These chiral complexes interact with substrates in a manner that favors the formation of one enantiomer over the other, thus achieving high enantiomeric excess.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-Binapine: The enantiomer of ®-Binapine, used in similar applications but with opposite chiral properties.
Binaphthol: Another binaphthyl derivative used in asymmetric synthesis.
BINAP: A well-known chiral ligand used in various catalytic processes.
Uniqueness of ®-Binapine
®-Binapine is unique due to its specific chiral properties and its ability to form highly enantioselective complexes with transition metals. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are essential in the pharmaceutical industry and other fields requiring high precision in chiral synthesis.
Eigenschaften
Molekularformel |
C52H48P2 |
|---|---|
Molekulargewicht |
734.9 g/mol |
IUPAC-Name |
(12R,13R)-13-tert-butyl-12-[(12R,13R)-13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl]-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene |
InChI |
InChI=1S/C52H48P2/c1-51(2,3)53-31-37-25-23-33-15-7-11-19-39(33)45(37)47-41-21-13-9-17-35(41)27-29-43(47)49(53)50-44-30-28-36-18-10-14-22-42(36)48(44)46-38(32-54(50)52(4,5)6)26-24-34-16-8-12-20-40(34)46/h7-30,49-50H,31-32H2,1-6H3/t49-,50-,53-,54-/m1/s1 |
InChI-Schlüssel |
YXMFQIWDFKIXGQ-SJTARHCXSA-N |
Isomerische SMILES |
CC(C)(C)[P@@]1CC2=C(C3=CC=CC=C3C=C2)C4=C([C@@H]1[C@H]5C6=C(C7=CC=CC=C7C=C6)C8=C(C[P@]5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14 |
Kanonische SMILES |
CC(C)(C)P1CC2=C(C3=CC=CC=C3C=C2)C4=C(C1C5C6=C(C7=CC=CC=C7C=C6)C8=C(CP5C(C)(C)C)C=CC9=CC=CC=C98)C=CC1=CC=CC=C14 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


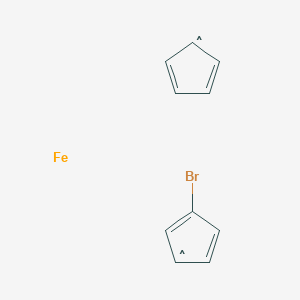
![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15088225.png)
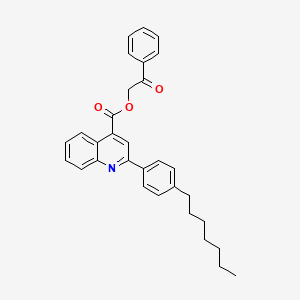
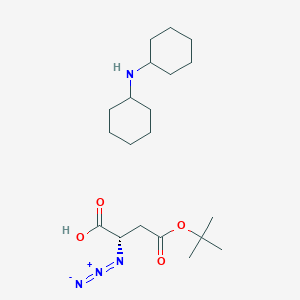
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;hydrate](/img/structure/B15088245.png)
![Barbituric Acid-[13C4,15N2]](/img/structure/B15088248.png)

![N-(5-chloro-2-methoxyphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088272.png)

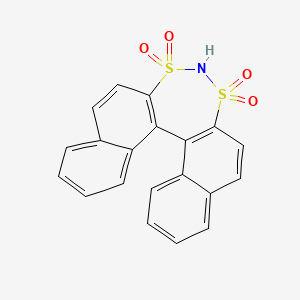

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15088301.png)
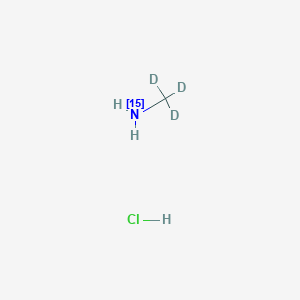
![N-(3,4-dichlorophenyl)-2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15088309.png)
